molecular formula C19H17N3O4 B2411707 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034315-13-2

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2411707
CAS No.: 2034315-13-2
M. Wt: 351.362
InChI Key: HJAXCZUZRPHJBU-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Furan-3-ylpyridine Intermediate: This involves the coupling of furan and pyridine derivatives under specific conditions.

    Urea Formation: The final step involves the reaction of the benzo[d][1,3]dioxole and furan-3-ylpyridine intermediates with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea: Lacks the furan moiety.

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea: Contains a thiophene ring instead of a furan ring.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and furan-3-ylpyridine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-19(21-8-13-1-2-17-18(6-13)26-12-25-17)22-9-14-5-16(10-20-7-14)15-3-4-24-11-15/h1-7,10-11H,8-9,12H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXCZUZRPHJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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